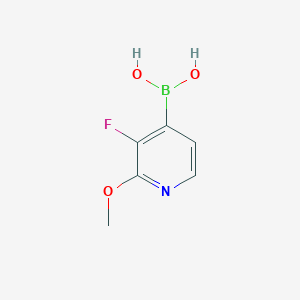

(3-Fluor-2-methoxypyridin-4-yl)boronsäure

Übersicht

Beschreibung

“(3-Fluoro-2-methoxypyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C6H7BFNO3 . It has a molecular weight of 170.94 . This compound is typically stored in an inert atmosphere and under -20°C .

Molecular Structure Analysis

The InChI code for “(3-Fluoro-2-methoxypyridin-4-yl)boronic acid” is 1S/C6H7BFNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 . Its canonical SMILES representation is B(C1=C(C(=NC=C1)OC)F)(O)O .

Physical And Chemical Properties Analysis

“(3-Fluoro-2-methoxypyridin-4-yl)boronic acid” is a solid at room temperature . It has a topological polar surface area of 62.6 Ų . The compound is considered to be a Lewis acid, with a pKa value between 4 and 10 .

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplungsreaktionen

(3-Fluor-2-methoxypyridin-4-yl)boronsäure: ist ein wertvolles Reagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktion ist ein leistungsstarkes Werkzeug zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen und wird häufig bei der Synthese komplexer organischer Verbindungen verwendet, darunter Pharmazeutika und Polymere. Die Boronsäure fungiert als nukleophiles Partnermolekül und kuppelt in Gegenwart eines Palladiumkatalysators mit Aryl- oder Vinylhalogeniden.

Synthese von heterocyclischen Verbindungen

Der Pyridinanteil in This compound ist ein häufiges Gerüst in vielen Medikamenten. Forscher nutzen diese Verbindung für die Synthese neuartiger heterocyclischer Verbindungen, die für die Entwicklung neuer therapeutischer Mittel von zentraler Bedeutung sind.

Fluorierungsreagenzien

Das Fluoratom in This compound macht es zu einem wichtigen Fluorierungsreagenz . Fluorierte Verbindungen haben einzigartige Eigenschaften und sind wichtig für die Entwicklung von Materialien mit spezifischen Eigenschaften, wie z. B. erhöhter Stabilität und Bioverfügbarkeit in Pharmazeutika.

Boron Neutron Capture Therapy (BNCT)

Borverbindungen wie This compound können in der Boron Neutron Capture Therapy eingesetzt werden . BNCT ist eine binäre Krebsbehandlung, die auf den Einfang- und Spaltungsreaktionen beruht, die auftreten, wenn Bor mit niederenergetischen thermischen Neutronen bestrahlt wird, um hochenergetische Alpha-Partikel und zurückstoßende Lithiumkerne zu erzeugen.

Organische Leuchtdioden (OLEDs)

Organische Elektronik verwendet oft Boronsäuren bei der Synthese von Materialien für OLEDs . Die elektronischen Eigenschaften von This compound können genutzt werden, um Komponenten zu schaffen, die als Reaktion auf einen elektrischen Strom Licht emittieren.

Chemische Sensoren

Die Boronsäuregruppe ist bekannt für ihre Fähigkeit, reversible kovalente Bindungen mit Diolen zu bilden, was Verbindungen wie This compound für die Entwicklung von chemischen Sensoren nützlich macht . Diese Sensoren können Zucker und andere biologische Analyte detektieren, was in der medizinischen Diagnostik wertvoll ist.

Materialwissenschaften

In den Materialwissenschaften kann This compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren . Ihre Fähigkeit, stabile kovalente Bindungen mit verschiedenen Substraten zu bilden, wird genutzt, um Beschichtungen zu erzeugen und Materialien für spezifische Anwendungen zu funktionalisieren.

Landwirtschaftliche Chemie

Boronsäuren werden auch in der landwirtschaftlichen Chemie erforscht, da sie eine potenzielle Rolle beim Pflanzenwachstum und der Pflanzenentwicklung spielen . Die spezifischen Wechselwirkungen von This compound mit Biomolekülen können zur Entwicklung neuartiger Agrochemikalien führen.

Safety and Hazards

“(3-Fluoro-2-methoxypyridin-4-yl)boronic acid” is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to interact with various biomolecules like peptides, proteins, vitamins, and nucleic acids .

Mode of Action

(3-Fluoro-2-methoxypyridin-4-yl)boronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step . This forms a new carbon-carbon bond, enabling the synthesis of complex organic compounds .

Biochemical Pathways

Boronic acids are known to be involved in various biochemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds . They can also participate in the construction of therapeutically useful bioconjugates .

Pharmacokinetics

It’s known that boronic acids, in general, have relatively stable and environmentally benign properties , which may influence their bioavailability.

Result of Action

Boronic acids are known to be valuable building blocks in organic synthesis , and their use can lead to the formation of complex organic compounds with potential therapeutic applications .

Action Environment

The action of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid, like other boronic acids, can be influenced by environmental factors. For instance, the success of SM coupling reactions, in which boronic acids are commonly used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical reagents can influence the action, efficacy, and stability of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid.

Eigenschaften

IUPAC Name |

(3-fluoro-2-methoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAQIISIRPULKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1598387-84-8 | |

| Record name | (3-fluoro-2-methoxypyridin-4-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1522546.png)

![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1522550.png)

![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid](/img/structure/B1522552.png)

![5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522554.png)

![tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate](/img/structure/B1522557.png)

![2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1522558.png)